Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidinone moiety, and a hydroxyphenyl group
Preparation Methods
The synthesis of Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One efficient method involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction conditions often include the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl groups in the pyrrolidinone and thiazole rings can be reduced to their corresponding alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2 and 4 positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the target proteins, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate
- 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol These compounds share similar structural features, such as the presence of hydroxyphenyl and pyrrolidinone moieties, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a thiazole ring with these moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[[1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-3-28-19(27)17-12(2)21-20(29-17)22-18(26)14-10-16(25)23(11-14)9-8-13-4-6-15(24)7-5-13/h4-7,14,24H,3,8-11H2,1-2H3,(H,21,22,26) |
InChI Key |
GPCFTKPBBDJFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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